N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-3-methoxybenzamide
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Overview
Description
N-[(2-Fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-3-methoxybenzamide is a complex organic compound that features a combination of fluorophenyl, furan, and methoxybenzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-3-methoxybenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the reaction of 2-fluorobenzyl chloride with a suitable base to form the 2-fluorobenzyl intermediate.
Formation of the Furan Intermediate: In parallel, furan-2-carbaldehyde is reacted with a reducing agent to form the furan-2-ylmethyl intermediate.
Coupling Reaction: The two intermediates are then coupled with 3-methoxybenzoyl chloride in the presence of a base to form the final product, N-[(2-Fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-3-methoxybenzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-[(2-Fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-3-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[(2-Fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-3-methoxybenzamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-Fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-methoxybenzamide
- N-[(2-Fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-methoxybenzamide
Uniqueness
N-[(2-Fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-3-methoxybenzamide is unique due to the specific positioning of the methoxy group on the benzamide ring, which can influence its chemical reactivity and biological activity. This positional specificity can lead to different interactions with molecular targets compared to its analogs.
Properties
Molecular Formula |
C20H18FNO3 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-[(2-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-3-methoxybenzamide |
InChI |
InChI=1S/C20H18FNO3/c1-24-17-8-4-7-15(12-17)20(23)22(14-18-9-5-11-25-18)13-16-6-2-3-10-19(16)21/h2-12H,13-14H2,1H3 |
InChI Key |
WWZSFSIYPRFCCH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N(CC2=CC=CC=C2F)CC3=CC=CO3 |
Origin of Product |
United States |
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